3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Lipophilicity LogP Solubility

Researchers requiring exact 3,6-dimethyl substitution on the isoxazolo[5,4-b]pyridine core face supply gaps when only non-methylated or regioisomeric analogs are stocked. This compound solves that by providing the precise 3,6-dimethyl pattern and N-(3-methylpyridin-2-yl) amide geometry essential for reproducible SAR. - Defined physicochemical profile (LogP 2.10, PSA 56.4 Ų, 1 HBD, 4 HBA) enables systematic computational docking and pharmacophore modeling. - Conformational rigidity (1 rotatable bond) reduces docking ambiguity vs. flexible analogs, improving binding mode prediction accuracy. - Sourced as a custom synthesis product with full analytical characterization (HPLC, NMR, HRMS) to ensure batch-to-batch consistency.

Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
Cat. No. B4687671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Molecular FormulaC15H14N4O2
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C
InChIInChI=1S/C15H14N4O2/c1-8-5-4-6-16-13(8)18-14(20)11-7-9(2)17-15-12(11)10(3)19-21-15/h4-7H,1-3H3,(H,16,18,20)
InChIKeyJTBIKXOOCWJAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Baseline Properties & Scaffold


3,6-Dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic small molecule (C15H14N4O2, MW 282.30 g/mol) built on a fused isoxazolo[5,4-b]pyridine bicyclic core . The scaffold features a 3,6-dimethyl-substituted isoxazole ring fused to a pyridine ring, functionalized at the 4-position with an amide bond to a 3-methylpyridin-2-yl sidechain. This compound belongs to a broader class of [1,2]oxazolo[5,4-b]pyridine-4-carboxamide derivatives that have been explored in patents for GABA_A α5 receptor modulation, kinase inhibition, and herbicidal applications [1]. The targeted placement of methyl groups at positions 3 and 6 creates a defined steric and electronic environment that differentiates this molecule from non-methylated or differently-substituted scaffolds . The N-(3-methylpyridin-2-yl) amide motif introduces additional hydrogen bond acceptor sites and a distinct geometry compared to other pyridine regioisomers, which has been shown to influence biological target engagement in related contexts [2].

1
Isoxazolo[5,4-b]pyridine core with 3,6-dimethyl substitution defines steric and electronic environment for target engagement studies.
2
N-(3-methylpyridin-2-yl) amide motif adds hydrogen bond acceptors and distinct geometry for interaction profiling vs. other regioisomers.
3
Computationally characterized (LogP ~2.10, PSA 56.4 Ų) — supports SAR modeling and scaffold-hopping campaigns.

3,6-Dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Generic Substitution Failure


In-class compounds cannot be interchanged without affecting pharmacological or physicochemical behavior because even small structural modifications to the isoxazolo[5,4-b]pyridine scaffold or the amide sidechain alter hydrogen bond capacity, lipophilicity, and conformational flexibility in predictable ways . For example, replacing the 3-methylpyridin-2-yl amide with a 2-pyridylmethyl attachment changes the amide bond planarity, donor/acceptor profile (HBD: 1 vs 2; HBA: 4 vs 3), and rotatable bond count (1 vs 4) which directly impacts binding interactions [1]. Similarly, substituting the 6-methyl group for a cyclopropyl or hydrogen alters steric bulk and metabolic stability. The 3,6-dimethyl pattern specifically creates a unique hydrophobic surface and spatial arrangement that can influence π-stacking with aromatic residues in biological targets, as evidenced by structural characterizations of related isoxazolo[5,4-b]pyridine derivatives in kinase binding sites [2]. Therefore, researchers developing structure-activity relationships or requiring specific physical chemical properties must source the exact compound rather than a close analog.

Amide sidechain modification
Replacing 3-methylpyridin-2-yl with 2-pyridylmethyl alters HBD/HBA count (1/4 vs 2/3) and rotatable bonds (1 vs 4), which may shift binding interactions.
Substitution at 6-position
6-cyclopropyl or 6-H analogs change steric bulk and metabolic stability; the 3,6-dimethyl pattern creates a unique hydrophobic surface that could affect π-stacking.
Close analog ≠ interchangeable
Small structural variations alter lipophilicity, hydrogen bond capacity, and conformational flexibility in predictable but scaffold-dependent ways — source the exact compound for SAR integrity.

3,6-Dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Differentiation Evidence vs. Closest Analogs


Lipophilicity vs. 2-Pyridylmethyl and 3-Pyridyl Analogs

The target compound exhibits a computed LogP of 2.10, which is lower than the corresponding 2-pyridylmethyl analog (LogP ~3.03) and higher than the 3-pyridyl analog (LogP ~1.55) , [1]. This specific lipophilicity window may be advantageous for balancing passive permeability and aqueous solubility, as LogP values within the 1–3 range are generally favored for oral bioavailability and cell permeation without excessive plasma protein binding [2].

Lipophilicity
Cross-study comparable
Target LogP2.10
2-pyridylmethyl analog3.03
3-pyridyl analog~1.55
Δ +0.55 vs. 3-pyridyl; -0.93 vs. 2-pyridylmethyl
Balanced lipophilicity window supports permeability and solubility screening.
Computed LogP; no experimental confirmation.
Lipophilicity LogP Solubility ADME

Hydrogen Bond Profile vs. 4-Fluorophenyl Analog

The target compound has 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA) . In contrast, the N-(4-fluorophenyl) analog has 1 HBD and only 3 HBA, as the 4-fluorophenyl group lacks the pyridine nitrogen available in the 3-methylpyridin-2-yl sidechain . This extra HBA in the target compound increases the polar surface area (PSA ~56.4 Ų vs. ~35.3 Ų for the 4-fluorophenyl analog) and enables additional intermolecular hydrogen bond interactions that can influence target binding and solubility [1].

Hydrogen bond profile
Cross-study comparable
Target HBD/HBA1 / 4
4-fluorophenyl analog1 / 3
PSA56.4 vs. ~35.3 Ų
+1 HBA; +21.1 Ų PSA
Extra HBA and larger PSA may influence target binding and solubility.
Computed descriptors; experimental validation needed.
Hydrogen bonding HBD HBA Ligand efficiency

Rotatable Bond Count vs. 3-Pyridyl Analog

The target compound has 1 rotatable bond in the amide sidechain . The 3-pyridyl analog has 0 rotatable bonds because the pyridine is directly attached to the amide nitrogen without a methyl linker . While the difference is minor, the single rotatable bond can influence the conformational ensemble available for binding and affect entropic contributions to binding free energy [1]. Additionally, the presence of the methyl group on the pyridine ring in the target compound introduces a torsional degree of freedom not present in the unsubstituted pyridin-3-yl analog.

Rotatable bonds
Cross-study comparable
Target rot. bonds1
3-pyridyl analog0
+1 rotatable bond
Minor conformational flexibility difference affects binding entropy.
Computed value; context-dependent impact.
Conformational flexibility Rotatable bonds Ligand efficiency

3-Methylpyridin-2-yl Amide Motif in Enzyme Inhibition

The N-(3-methylpyridin-2-yl)amide motif has been shown to confer dramatically improved enzyme inhibition potency compared to parent carboxylic acids in the flurbiprofen/naproxen series. Specifically, Flu-AM1 (flurbiprofen N-(3-methylpyridin-2-yl)amide) inhibited FAAH with an IC50 of 0.44 µM, representing a 66-fold potency increase over the parent acid (IC50 = 29 µM) [1]. This demonstrates that the 3-methylpyridin-2-yl moiety can significantly influence target engagement when coupled with an appropriate scaffold. While this effect is scaffold-dependent, the motif provides a validated design element for enhancing binding interactions with specific enzyme targets, which is not recapitulated by other pyridine regioisomers or simple amides [2].

Amide motif in enzyme inhibition
Class-level inference
In flurbiprofen series, N-(3-methylpyridin-2-yl)amide improved FAAH inhibition 66-fold (IC50 0.44 µM vs. 29 µM parent acid). No direct data for this scaffold.
Motif can influence target engagement, but effect is scaffold-dependent.
Data from rat brain FAAH assay; requires verification in oxazolo-pyridine context.
Enzyme inhibition FAAH COX Pain

Synthetic Accessibility vs. 6-Cyclopropyl Analog

The target compound is synthesized from commercially available 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 900136-98-3) via amide coupling with 3-methylpyridin-2-amine . This is a straightforward one-step reaction from off-the-shelf building blocks. In contrast, the 6-cyclopropyl-3-methyl analog requires a more complex synthesis involving cyclopropyl introduction, which can increase lead time and cost. The target compound therefore offers a more accessible entry point for researchers seeking to explore the isoxazolo[5,4-b]pyridine chemical space with a specific 3,6-dimethyl substitution pattern .

Synthetic accessibility
Supporting evidence
1-step amide couplingPrecursor acid CAS 900136-98-3 commercially available
Estimated 1-step vs. 3–4+ steps for 6-cyclopropyl analog
Faster procurement and lower cost for scaffold exploration.
Based on vendor catalog survey; no formal cost study.
Synthetic cost Lead time Scalability

3,6-Dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Application Scenarios


GABA_A α5 Receptor SAR Studies

Given the patent precedent for isoxazolo[5,4-b]pyridine derivatives as GABA_A α5 receptor ligands [1], this compound serves as a specific entry point for exploring the impact of 3,6-dimethyl substitution on receptor binding and selectivity. Its defined physicochemical profile (LogP 2.10, PSA 56.4 Ų, 1 HBD, 4 HBA) allows systematic comparison with analogs bearing different substitution patterns, enabling the construction of predictive SAR models.

Kinase Inhibitor Lead Optimization

Isoxazolo[5,4-b]pyridine derivatives have been reported as scaffolds for kinase inhibition, including c-Met and Aurora kinases [2]. The 3,6-dimethyl pattern alters steric bulk around the hinge-binding region, while the N-(3-methylpyridin-2-yl) amide provides additional hydrogen bond interaction opportunities. Researchers developing ATP-competitive inhibitors can use this compound to probe the tolerance of the kinase hinge region for methyl substituents and pyridine-based amide motifs.

Computational Chemistry & Molecular Modeling

The target compound's well-defined computed properties (rotatable bond count: 1, HBD/HBA: 1/4, PSA: 56.4 Ų) make it suitable for computational studies, including molecular docking, molecular dynamics simulations, and pharmacophore modeling. Its conformational rigidity relative to the 2-pyridylmethyl analog (1 vs. 4 rotatable bonds) [3] may facilitate more predictable binding mode predictions, reducing computational cost and improving docking accuracy.

ALS Inhibitor Herbicide Discovery

Patents describe isoxazolo[5,4-b]pyridine derivatives as herbicidal agents acting via ALS inhibition [4]. The 3,6-dimethyl substitution pattern may confer specific crop selectivity or spectrum of activity. This compound can serve as a reference probe for evaluating the contribution of heterocyclic substitution to herbicidal potency and selectivity, particularly in wheat and corn systems where ALS-inhibiting herbicides are commercially important.

Application
Selection Property
Validation Focus
GABA_A α5 receptor SAR studies
3,6-dimethyl substitution pattern and amide geometry
Binding affinity and subtype selectivity profiling
Kinase inhibitor lead optimization
Steric bulk at hinge region; H-bond acceptor profile
ATP-competitive inhibition and hinge-binding tolerance
Computational chemistry & molecular modeling
Defined physicochemical descriptors (LogP, PSA, rot. bonds)
Docking accuracy and conformational sampling
ALS inhibitor herbicide discovery
Heterocyclic substitution and crop selectivity profile
Herbicidal potency and spectrum of activity in wheat/corn
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